Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Overview
Description
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as cyano, oxo, and ester groups, makes it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol. The process may involve heating and stirring at specific temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the synthesis of complex molecules like ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxo and ester groups can undergo hydrolysis and other transformations. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’h-spiro[indole-3,4’-pyridine]-3’-carboxamides
- 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids
Uniqueness
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-11(16(21)22-4-2)12-9-14-17(23-7-8-24-17)5-6-19(14)15(20)13(12)10-18/h9,11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGMFHOVANJCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117581 | |
Record name | Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-66-5 | |
Record name | Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58610-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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